molecular formula C21H18Cl2N2O4S2 B2471826 N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(4-chlorophenyl)methyl]ethanediamide CAS No. 896318-56-2

N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(4-chlorophenyl)methyl]ethanediamide

Cat. No.: B2471826
CAS No.: 896318-56-2
M. Wt: 497.41
InChI Key: NLKFEHKPNRHZDY-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(4-chlorophenyl)methyl]ethanediamide is a sulfur-containing organic compound featuring a benzenesulfonyl group substituted with chlorine, a thiophene ring, and a bis-amide backbone. Its molecular architecture includes a central ethanediamide linker bridging two distinct moieties: a 4-chlorobenzenesulfonyl-thiophenylethyl group and a 4-chlorobenzyl group.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O4S2/c22-15-5-3-14(4-6-15)12-24-20(26)21(27)25-13-19(18-2-1-11-30-18)31(28,29)17-9-7-16(23)8-10-17/h1-11,19H,12-13H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKFEHKPNRHZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(4-chlorophenyl)methyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Sulfonyl Intermediate: The reaction begins with the sulfonylation of 4-chlorobenzene using chlorosulfonic acid to form 4-chlorobenzenesulfonyl chloride.

    Coupling with Thiophene: The sulfonyl chloride is then reacted with thiophene-2-yl ethylamine under basic conditions to form the sulfonamide intermediate.

    Final Coupling: The sulfonamide intermediate is coupled with 4-chlorobenzylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(4-chlorophenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(4-chlorophenyl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(4-chlorophenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the active site of the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substitutions

Compound A : N-{2-[(4-Chlorophenyl)sulfonyl]-2-(2-furyl)ethyl}-N′-(2-methoxybenzyl)ethanediamide (C₂₂H₂₁ClN₂O₆S, CAS: 877816-43-8)

  • Key Differences :
    • Heterocycle : Replaces the thiophen-2-yl group in the target compound with a furan-2-yl group.
    • Benzyl Substituent : Features a 2-methoxybenzyl group instead of the target compound’s 4-chlorobenzyl .
  • Solubility: The methoxy group in Compound A may enhance hydrophilicity compared to the chloro substituent in the target compound .

Compound B : 3-(4-Chlorophenyl)-1,3-thiazolidine-2,4-dione derivatives

  • Key Differences :
    • Core Structure : Replaces the ethanediamide linker with a thiazolidinedione ring.
    • Functional Groups : Lacks the benzenesulfonyl moiety but retains the chlorophenyl group.
  • Impact: Pharmacological Potential: Thiazolidinediones are associated with antidiabetic activity, suggesting divergent therapeutic applications compared to the sulfonamide-based target compound .

Solubility and Stability :

  • The target compound’s chlorobenzenesulfonyl group may reduce aqueous solubility compared to Compound A’s methoxybenzyl group.
  • Thiophene’s sulfur atom could enhance metabolic stability relative to furan .

Biological Activity

N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(4-chlorophenyl)methyl]ethanediamide, with the CAS number 896318-56-2, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula: C21H18Cl2N2O4S2
  • Molecular Weight: 497.4 g/mol
  • Structural Features: The compound contains a sulfonyl group, a thiophene ring, and chlorinated phenyl groups which contribute to its biological activity.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC21H18Cl2N2O4S2
Molecular Weight497.4 g/mol
CAS Number896318-56-2

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The sulfonyl group enhances electron affinity, allowing for effective binding to target sites. The thiophene moiety may also contribute to the compound's pharmacological properties by facilitating interactions with biological macromolecules.

In Vitro Studies

Research has indicated that compounds with similar structures exhibit significant biological activities, such as:

  • Inhibition of Receptor Functions: Studies have shown that derivatives of sulfonamide compounds can act as antagonists for chemokine receptors (CCR2 and CCR9), which are implicated in various inflammatory diseases .
  • Mutagenicity Assays: Compounds structurally related to this compound have demonstrated mutagenic potential in bacterial assays (e.g., Salmonella/microsome assay) .

Case Studies

  • Receptor Inhibition:
    A study published in Pharmaceutical Research highlighted that related sulfonamide derivatives effectively inhibited CCR2 and CCR9 receptor functions, suggesting potential therapeutic applications in treating diseases like asthma and rheumatoid arthritis .
  • Mutagenicity Testing:
    A series of mutagenicity tests conducted on structurally similar compounds revealed that they exhibited varying degrees of biological activity across multiple assays, including DNA repair assays and mouse lymphoma mutation assays . This underscores the importance of assessing the safety profiles of such compounds.

Potential Applications

The unique structural features of this compound suggest several potential applications:

  • Medicinal Chemistry: Its ability to modulate receptor activity positions it as a candidate for developing new therapeutic agents targeting inflammatory pathways.
  • Organic Synthesis: This compound can serve as a building block in synthesizing more complex molecules, facilitating research into new synthetic methodologies.

Q & A

Q. How can researchers optimize the synthesis of N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(4-chlorophenyl)methyl]ethanediamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves:
  • Stepwise Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediate formation, ensuring complete conversion at each stage .
  • Reflux Conditions : Employ ethanol as a solvent with sodium hydroxide as a base under reflux for 6–8 hours to facilitate amide bond formation .
  • Purification : Column chromatography (e.g., silica gel with dichloromethane/ethyl acetate, 9:1) or recrystallization to isolate high-purity product .
  • Yield Improvement : Adjust stoichiometry of 4-chlorobenzenesulfonyl chloride and thiophen-2-ylethylamine precursors to a 1.2:1 molar ratio to minimize side reactions .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm sulfonamide and ethanediamide linkages. For example, sulfonyl protons appear as singlets near δ 3.1–3.3 ppm, while aromatic protons from thiophene and chlorophenyl groups resonate at δ 6.8–7.5 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error to validate molecular formula .
  • FT-IR : Identify sulfonyl (S=O, ~1350–1150 cm1^{-1}) and amide (C=O, ~1650 cm1^{-1}) functional groups .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

  • Methodological Answer :
  • Solubility Profiling : Test in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy to measure saturation points .
  • Stability Studies : Conduct accelerated degradation tests (40°C, 75% RH for 4 weeks) with HPLC monitoring to detect decomposition products .

Q. What analytical methods are recommended for detecting impurities in synthesized batches?

  • Methodological Answer :
  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to separate impurities; quantify via peak area integration (limit: <0.1% for major impurities) .
  • LC-MS : Identify impurity structures using fragmentation patterns (e.g., unreacted sulfonyl chloride intermediates) .

Advanced Research Questions

Q. What strategies can elucidate the biological activity mechanism of this compound, particularly its interaction with enzyme targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to sulfotransferases or cytochrome P450 enzymes, focusing on sulfonamide and thiophene moieties as potential active sites .
  • Enzyme Inhibition Assays : Measure IC50_{50} values via fluorometric assays (e.g., using recombinant human sulfotransferases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamic parameters (ΔH, ΔS) for target interactions .

Q. How can computational modeling predict metabolic pathways and potential toxicity?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETlab to estimate metabolic sites (e.g., sulfonamide oxidation) and toxicity risks (e.g., hepatotoxicity via CYP3A4 inhibition) .
  • Density Functional Theory (DFT) : Calculate electron distribution in the thiophene ring to predict reactivity with glutathione (GSH) in detoxification pathways .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC50_{50} across assays)?

  • Methodological Answer :
  • Assay Standardization : Normalize data using positive controls (e.g., methotrexate for antifolate activity) and replicate experiments in triplicate .
  • Cross-Validation : Compare results from cell-based assays (e.g., MTT) with enzymatic assays to rule out off-target effects .
  • Meta-Analysis : Aggregate data from structurally similar compounds (e.g., thiophene-sulfonamide hybrids) to identify trends in structure-activity relationships .

Q. What experimental approaches can resolve stereochemical challenges in synthesizing enantiomerically pure forms of this compound?

  • Methodological Answer :
  • Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers .
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during sulfonylation to control stereochemistry .

Q. How can structure-property relationships guide the design of derivatives with enhanced pharmacokinetic profiles?

  • Methodological Answer :
  • SAR Table :
Derivative ModificationEffect on LogPBioavailability (%)
-SO2_2Cl → -SO2_2NH2_2↓ 0.5↑ 20% (oral)
Thiophene → Furan↑ 0.3↓ 15% (hepatic clearance)
Chlorophenyl → Trifluoromethyl↑ 1.2↑ 30% (metabolic stability)
Data aggregated from

Q. What methodologies are recommended for studying in vitro metabolic pathways and metabolite identification?

  • Methodological Answer :
  • Hepatocyte Incubations : Incubate with primary human hepatocytes (2–4 hrs), extract metabolites using SPE cartridges, and analyze via UPLC-QTOF-MS .
  • Isotope Labeling : Synthesize 13C^{13}C-labeled analogs to trace metabolic breakdown products .

Q. How can cross-disciplinary approaches (e.g., materials science) expand the application of this compound beyond medicinal chemistry?

  • Methodological Answer :
  • Organic Electronics : Test thin-film conductivity via four-point probe measurements; thiophene-sulfonamide hybrids show promise as p-type semiconductors .
  • Photophysical Studies : Measure fluorescence quantum yield in DMSO (λex_{ex} = 350 nm) to assess suitability for OLEDs .

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